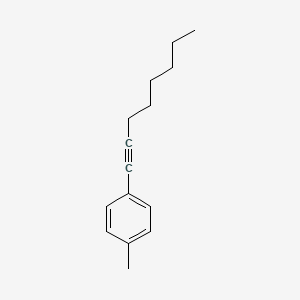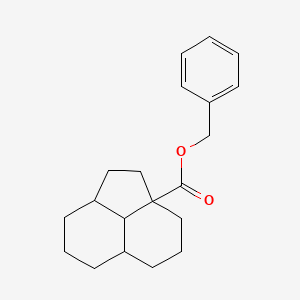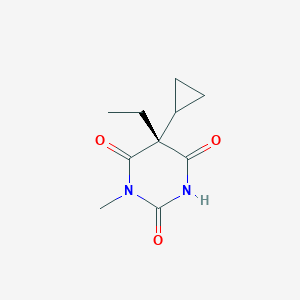![molecular formula C9H12O3 B12569873 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione CAS No. 496765-33-4](/img/structure/B12569873.png)
1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione is a bicyclic compound with a unique structure that includes an oxabicyclo ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. Its molecular formula is C9H12O3, and it is known for its stability and reactivity under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions: 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency. The use of continuous flow reactors and advanced purification techniques helps in achieving high-quality products.
化学反応の分析
Types of Reactions: 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups that retain the bicyclic structure.
科学的研究の応用
1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
作用機序
The mechanism by which 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione exerts its effects involves interactions with specific molecular targets. The oxabicyclo ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
7-Oxabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the additional methyl groups and dione functionality.
2,2,6-Trimethyl-1-(3-methyl-1,3-butadienyl)-5-methylene-7-oxabicyclo[4.1.0]heptane: Another related compound with different substituents that affect its reactivity and applications.
Uniqueness: 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity profiles.
特性
CAS番号 |
496765-33-4 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
1,4,4-trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione |
InChI |
InChI=1S/C9H12O3/c1-8(2)4-5(10)9(3)7(12-9)6(8)11/h7H,4H2,1-3H3 |
InChIキー |
LNHCZGAXKGDCMB-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C2(C(C1=O)O2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide](/img/structure/B12569796.png)
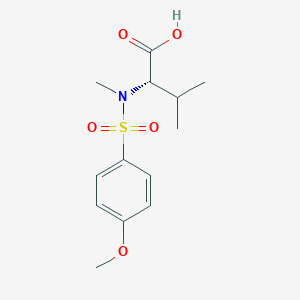
![Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-](/img/structure/B12569810.png)
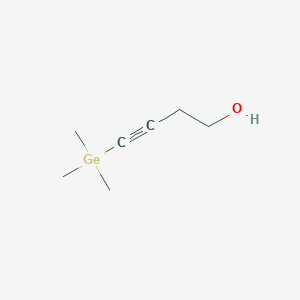
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)
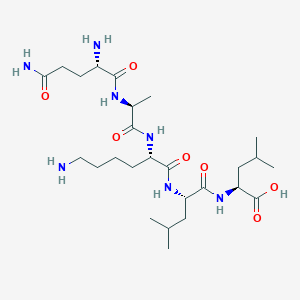
![N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine](/img/structure/B12569863.png)
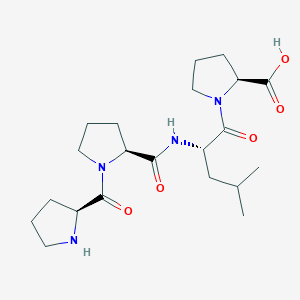
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
